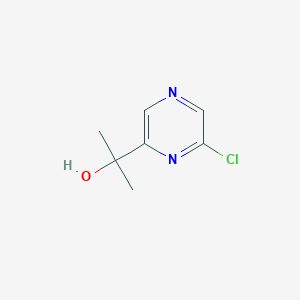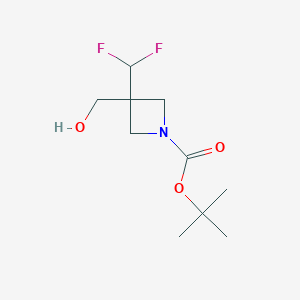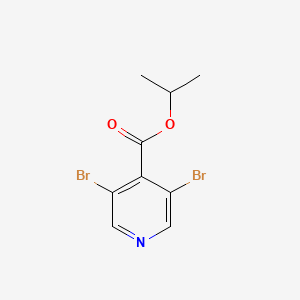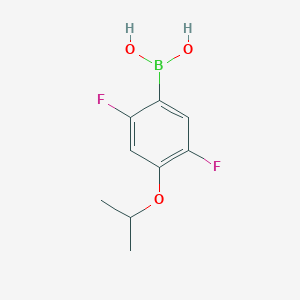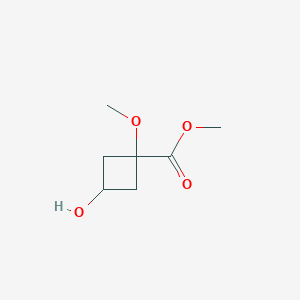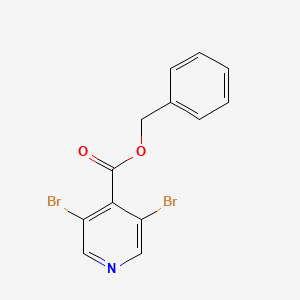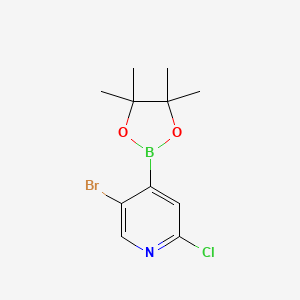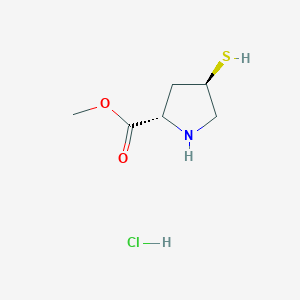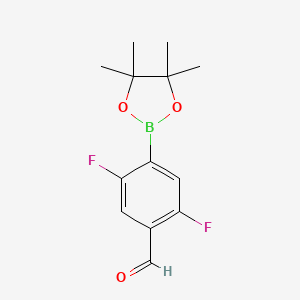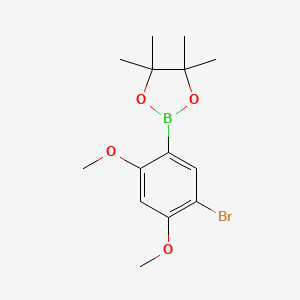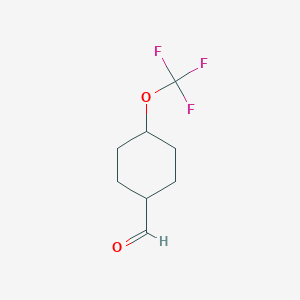
4-(Trifluoromethoxy)cyclohexanecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethoxy)cyclohexanecarbaldehyde is a chemical compound with the molecular formula C8H11F3O2 and a molecular weight of 196.17 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a cyclohexane ring, which is further connected to a carbaldehyde group. The trifluoromethoxy group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
This can be achieved through various trifluoromethoxylation reagents and reaction conditions . One common method involves the use of trifluoromethyl hypofluorite (CF3OF) as a reagent, which reacts with cyclohexane derivatives under controlled conditions to introduce the trifluoromethoxy group. The resulting intermediate is then subjected to oxidation reactions to form the carbaldehyde group .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
4-(Trifluoromethoxy)cyclohexanecarbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
These reactions often require specific reagents and conditions to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents to prevent side reactions .
Scientific Research Applications
4-(Trifluoromethoxy)cyclohexanecarbaldehyde is extensively used in scientific research due to its unique chemical properties. In chemistry, it serves as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethoxy groups. In biology and medicine, this compound is used in the development of pharmaceuticals and agrochemicals, where the trifluoromethoxy group can enhance the biological activity and stability of the molecules.
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)cyclohexanecarbaldehyde is primarily related to its ability to interact with specific molecular targets and pathways. The trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological targets . This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
4-(Trifluoromethoxy)cyclohexanecarbaldehyde can be compared with other similar compounds, such as 4-(Trifluoromethyl)cyclohexanecarbaldehyde and 4-(Methoxy)cyclohexanecarbaldehyde.
4-(Trifluoromethyl)cyclohexanecarbaldehyde: This compound contains a trifluoromethyl group instead of a trifluoromethoxy group. The trifluoromethyl group imparts different chemical properties, such as increased electron-withdrawing effects and different reactivity patterns.
4-(Methoxy)cyclohexanecarbaldehyde: This compound contains a methoxy group instead of a trifluoromethoxy group.
The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties that are valuable in various applications .
Properties
IUPAC Name |
4-(trifluoromethoxy)cyclohexane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHCJQJEYRNQTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C=O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901210841 |
Source


|
| Record name | Cyclohexanecarboxaldehyde, 4-(trifluoromethoxy)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2231664-55-2 |
Source


|
| Record name | Cyclohexanecarboxaldehyde, 4-(trifluoromethoxy)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
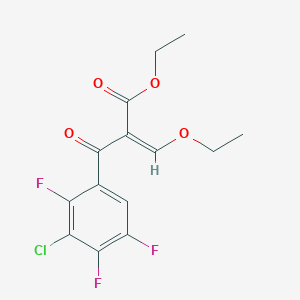
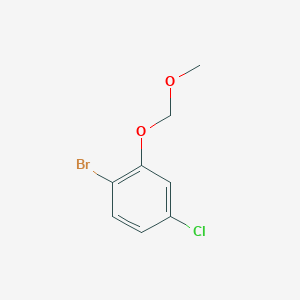
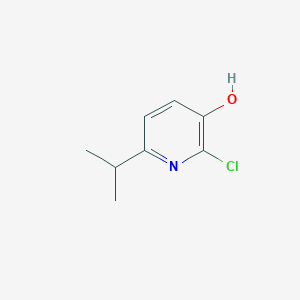
![2-Bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B6299398.png)
